molecular formula C15H16N2O2 B1335941 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide CAS No. 587852-93-5

2-(1,1'-Biphenyl-4-yloxy)propanohydrazide

Cat. No. B1335941
M. Wt: 256.3 g/mol
InChI Key: FFMVOBJHZPFTGI-UHFFFAOYSA-N
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Description

The compound "2-(1,1'-Biphenyl-4-yloxy)propanohydrazide" is a chemical entity that serves as a core structure for various derivatives with potential biological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related hydrazide derivatives often involves the esterification of an acid followed by hydrazinolysis, as seen in the synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides . This method can be enhanced by using microwave irradiation and ultrasonic baths to reduce reaction times and improve yields. Similarly, the synthesis of other hydrazide derivatives, such as those derived from bipyridine and triazole , involves condensation reactions under specific conditions, such as reflux in anhydrous ethanol or boiling ethanol under acidic conditions.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and X-ray diffraction . The crystal structures often reveal interesting features, such as the presence of hydrogen bonds and the planarity of the molecules, which can influence their biological activities .

Chemical Reactions Analysis

The hydrazide derivatives can undergo further chemical reactions to form various products. For instance, they can react with different aldehydes to form Schiff bases, which are characterized by a C=N double bond . These reactions are typically facilitated by catalysts and specific reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their cytotoxic effects against cancer cell lines, are of significant interest. For example, some derivatives exhibit promising cytotoxic effects against human breast cancer cells, with certain compounds showing higher activity than the reference drug doxorubicin . The antioxidant potential of these compounds is also evaluated, with some showing useful potential for pharmaceutical applications .

Scientific Research Applications

Tyrosinase Inhibition

  • Biphenyl-based compounds, including those related to 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, have shown significant anti-tyrosinase activities, indicating potential use in treatments targeting pigmentation disorders or skin lightening (Kwong et al., 2017).

Anti-Inflammatory Activity

  • Benzohydrazides bearing Biphenyl moiety, similar to 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, have demonstrated moderate to high anti-inflammatory activities, suggesting their potential use in treating inflammatory conditions (Reddy & Kathale, 2017).

Anticancer Evaluation

  • Certain derivatives of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, especially those with naphthalen-ylmethyl or naphthalen-yloxymethyl groups, have been evaluated for anticancer properties, showing moderate activity on specific cancer cell lines (Salahuddin et al., 2014).

Liquid Crystal Formation

  • The synthesis of derivatives like 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, closely related to 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, has been explored for their ability to form thermotropic liquid crystals, indicating potential applications in materials science (Li, 2009).

Antimicrobial Activity

  • Novel hydrazide derivatives, akin to 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, have been investigated for their antimicrobial properties, showing varying degrees of microbial inhibition (Meshcheryakova et al., 2021).

Antimalarial Activity

  • 5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, structurally similar to 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, have shown significant antimalarial activity, presenting a potential avenue for developing new antimalarial drugs (Werbel et al., 1986).

Antioxidant Potential

  • N′-Benzylidene-2-(2-fluorobiphenyl)propanehydrazides, derivatives of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, have been synthesized and shown to possess antioxidant potential, indicating possible use in pharmaceutical applications (Zaheer et al., 2015).

properties

IUPAC Name

2-(4-phenylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(15(18)17-16)19-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMVOBJHZPFTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392943
Record name 2-(1,1'-biphenyl-4-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1'-Biphenyl-4-yloxy)propanohydrazide

CAS RN

587852-93-5
Record name 2-(1,1'-biphenyl-4-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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